molecular formula C21H35NO3 B12176369 1-(2-Hydroxy-3-(2-isopropylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol

1-(2-Hydroxy-3-(2-isopropylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No.: B12176369
M. Wt: 349.5 g/mol
InChI Key: IPTUVWGSQJSMDQ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-(2-isopropylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a piperidine ring substituted with hydroxy and phenoxy groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-(2-isopropylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-isopropylphenol with epichlorohydrin to form 2-(2-isopropylphenoxy)propan-1-ol. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidin-4-ol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-(2-isopropylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the phenoxy group to phenol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce phenol derivatives.

Scientific Research Applications

1-(2-Hydroxy-3-(2-isopropylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-(2-isopropylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxy and phenoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxy-3-(2-isopropylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of hydroxy and phenoxy groups makes it a versatile compound for various applications, setting it apart from similar molecules.

Properties

Molecular Formula

C21H35NO3

Molecular Weight

349.5 g/mol

IUPAC Name

1-[2-hydroxy-3-(2-propan-2-ylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol

InChI

InChI=1S/C21H35NO3/c1-15(2)18-9-7-8-10-19(18)25-14-17(24)13-22-20(3,4)11-16(23)12-21(22,5)6/h7-10,15-17,23-24H,11-14H2,1-6H3

InChI Key

IPTUVWGSQJSMDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(CN2C(CC(CC2(C)C)O)(C)C)O

Origin of Product

United States

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